

# Barasertib-hQPA active metabolite

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## Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

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## Core Compound Profile

**Barasertib-hQPA** is the active metabolite of the prodrug **Barasertib** (AZD1152). It is a highly potent and selective inhibitor of **Aurora B kinase**, a key regulator of mitosis [1] [2].

The table below summarizes its fundamental pharmacological characteristics:

Property	Description
Parent Drug	Barasertib (AZD1152), a phosphate prodrug [3].
Mechanism of Action	Reversible, ATP-competitive inhibitor of Aurora B kinase [3].
Selectivity	Extreme selectivity for Aurora B over Aurora A (IC50: <b>0.37 nM</b> vs. <b>1369 nM</b> ) [1].
Primary Cellular Effect	Induction of polyploidy via inhibition of cytokinesis, leading to mitotic catastrophe and cell death [1] [2] [4].

## Quantitative Pharmacological Data

### In Vitro Potency

**Barasertib**-hQPA demonstrates potent activity across various cancer cell lines. Efficacy can be influenced by specific genetic alterations, such as **MYC amplification** [1] [5].

Cancer Type	Model System	Potency (IC50 / Effective Concentration)	Key Correlative Biomarker
Small Cell Lung Cancer (SCLC)	Panel of 23 SCLC cell lines	< 50 nM (in sensitive lines) [1]	cMYC amplification & high gene expression [1]
Glioblastoma (GBM)	Primary GBM cultures (newly diagnosed & recurrent)	5 - 30 nM [2]	Efficacy independent of p53 or MGMT status [2]
Medulloblastoma	MYC-overexpressing cell lines (e.g., D425)	< 10 nM [5]	MYC amplification & overexpression [5]
Metastatic Melanoma	BRAF mutant & wild-type cell lines	~30 - 300 nM [6]	Efficacy independent of BRAF mutational status [6]

## Clinical Pharmacokinetics (from Phase I Trials)

In patients with Acute Myeloid Leukemia (AML) receiving a 7-day continuous IV infusion of the prodrug **Barasertib** (1200 mg), the following PK parameters for **Barasertib**-hQPA were observed [3] [7]:

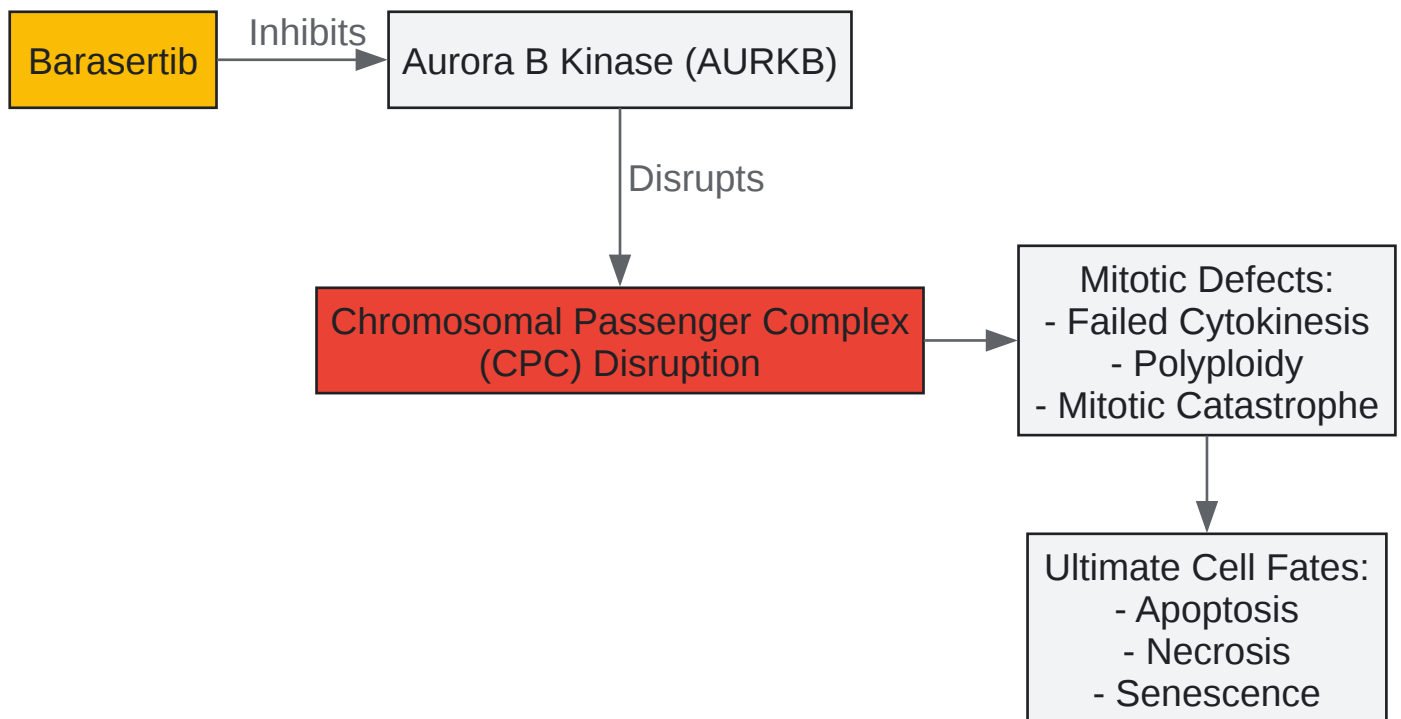
Parameter	Value (Mean)	Comments
Clearance (CL)	31.4 L/h	Slow rate of clearance [3]
Volume of Distribution (Vss)	911 L	Extensive distribution to tissues [3]
Half-life (t <sub>1/2</sub> )	~100 hours	Long terminal half-life [3]
Steady-State Concentration (C <sub>ss</sub> )	~3-fold higher than prodrug	Achieved during infusion [7]

Parameter	Value (Mean)	Comments
Primary Route of Elimination	Hepatic metabolism	~51% recovered in feces, ~27% in urine [3] [7]

## Mechanism of Action & Signaling Pathways

Aurora B kinase is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [2]. Inhibition by **Barasertib**-hQPA disrupts this process, triggering a cascade of events that lead to cell death.

The diagram below visualizes the mechanism of action and downstream consequences of Aurora B kinase inhibition by **Barasertib**-hQPA.



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## Experimental Protocols for Preclinical Research

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

## In Vitro Cell Viability / Proliferation Assay (MTT)

This protocol is used to determine the IC<sub>50</sub> of **Barasertib**-hQPA, as applied in melanoma and other solid tumor research [6].

- **Key Reagents:** **Barasertib**-hQPA (stock solution in DMSO), cell culture medium, MTT reagent, solubilization solution (e.g., SDS in HCl).
- **Procedure:**
  - **Seed cells** in 96-well plates at a density determined by growth kinetics.
  - **After 24h, treat** with a serial dilution of **Barasertib**-hQPA (e.g., 1 nM - 10 μM). Include vehicle (DMSO) control.
  - **Incubate** for a predetermined duration (e.g., 72 hours).
  - **Add MTT** reagent and incubate for 2-4 hours to allow formazan crystal formation.
  - **Add solubilization solution** and incubate overnight.
  - **Measure absorbance** at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to control. The IC<sub>50</sub> (concentration causing 50% growth inhibition) can be determined using software like CalcuSyn [6].

## In Vivo Xenograft Efficacy Study

This protocol outlines the assessment of **Barasertib** (the prodrug) efficacy in mouse models, as used in medulloblastoma and SCLC studies [1] [5].

- **Key Reagents:** **Barasertib** prodrug (for in vivo administration), vehicle control.
- **Procedure:**
  - **Establish tumors** by subcutaneously or intracranially injecting cancer cells (e.g., MYC-overexpressing medulloblastoma cells) into immunocompromised mice.
  - **Randomize mice** into treatment and control groups once tumors are palpable.
  - **Administer Barasertib** intravenously at the maximum tolerated dose (MTD) established in preclinical models. A common regimen is **25 mg/kg daily for 3-7 days** [5].
  - **Monitor tumor growth** regularly via caliper measurements (for flank tumors) or monitor survival (for intracranial models).
  - **At endpoint**, harvest tumors for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3).

- **Data Analysis:** Compare tumor volume over time and overall survival between treatment and control groups. Histological analysis confirms mechanisms like apoptosis induction [5].

## Predictive Biomarkers & Therapeutic Efficacy

Research has identified potential biomarkers that may predict sensitivity to **Barasertib**-hQPA, which is crucial for patient stratification.

Biomarker / Context	Biological Rationale & Evidence
<b>MYC Amplification/Overexpression</b>	Strong correlation between <b>cMYC amplification/high gene expression</b> and sensitivity in SCLC and Medulloblastoma. MYC overexpression is thought to create a state of "mitotic vulnerability" [1] [5].
<b>Combination with TTFIELDS (Glioblastoma)</b>	TTFIELDS extend metaphase-anaphase transition. Combining with Aurora B inhibition enhances cytokinesis failure and cell death, shown in primary GBM cultures [2].
<b>Combination with Chemotherapy (Melanoma)</b>	Synergistic effect observed with <b>nab-paclitaxel</b> , likely due to dual targeting of mitosis leading to enhanced mitotic catastrophe [6].

## Key Safety & Tolerability Findings

The primary dose-limiting toxicity observed in clinical trials for the prodrug **Barasertib** is **hematological**, consistent with its mechanism of action on rapidly dividing cells [8] [9].

- **Most Common Grade  $\geq 3$  Adverse Events (in AML trials):** Febrile neutropenia and stomatitis/mucosal inflammation [9].
- **Non-hematological Toxicity:** Mucositis/stomatitis was a common dose-limiting toxicity in phase I solid tumor trials [8].

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**Address:** Ontario, CA 91761, United States

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